

commercial suppliers of 3,5-Dichloro-4-fluoronitrobenzene

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Compound of Interest

Compound Name: 3,5-Dichloro-4-fluoronitrobenzene

Cat. No.: B1581561

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An In-depth Technical Guide to the Commercial Landscape of **3,5-Dichloro-4-fluoronitrobenzene** for Scientific Professionals

Compound Profile: 3,5-Dichloro-4-fluoronitrobenzene

3,5-Dichloro-4-fluoronitrobenzene is a halogenated nitroaromatic compound that serves as a critical building block in advanced organic synthesis.^[1] Its molecular structure, featuring two chlorine atoms, a fluorine atom, and a strong electron-withdrawing nitro group, imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals like UV absorbers.^{[2][3]}

Key Chemical Identifiers and Properties:

Identifier	Value	Source
CAS Number	3107-19-5	[4] [5]
Molecular Formula	C ₆ H ₂ Cl ₂ FNO ₂	[4] [6]
Molecular Weight	209.99 g/mol	[4] [6]
Appearance	Off-white to yellow crystalline solid/powder	[1] [5]
Synonyms	1,3-dichloro-2-fluoro-5-nitrobenzene	[5]

The strategic placement of the fluorine atom makes it susceptible to nucleophilic aromatic substitution (S_NAr), a cornerstone reaction in medicinal chemistry for forging carbon-heteroatom bonds. The nitro group can also be readily reduced to an aniline, opening up a vast array of subsequent chemical transformations.

Commercial Supplier Landscape

The procurement of high-quality starting materials is a foundational pillar of successful research. For a specialty chemical like **3,5-Dichloro-4-fluoronitrobenzene**, a range of suppliers exists, from large global distributors to specialized manufacturers. The choice of supplier often depends on the required scale (milligrams for initial research vs. kilograms for scale-up), purity specifications, and the level of documentation provided.

Table of Representative Commercial Suppliers:

Supplier	Representative Purity	Typical Offerings	Noteworthy Points
Alfa Aesar (part of Thermo Fisher Scientific)	≥95%	Gram to multi-gram quantities	Broad portfolio with strong distribution; detailed product pages with properties and safety info.[4][6]
Sigma-Aldrich (part of MilliporeSigma)	Not explicitly listed, but typically offers research grades (e.g., 98%)	Gram quantities	Extensive documentation and links to related building blocks and applications.[7]
J & K SCIENTIFIC LTD.	Not specified	Research quantities	A supplier focused on scientific and research chemicals.[4]
3B Pharmachem (Wuhan) International Co.,Ltd.	Not specified	Research to bulk quantities	A China-based manufacturer and supplier.[4][8]
NINGBO INNO PHARMCHEM CO.,LTD.	High purity	Bulk and custom synthesis	Positions itself as a direct manufacturer in China, specializing in intermediates.[2]
Home Sunshine Pharma	≥98.0%	Bulk quantities for R&D	A professional manufacturer and supplier of APIs and intermediates in China.[5]

Disclaimer: This table is representative and not exhaustive. Purity and availability are subject to change. Researchers should always verify specifications directly with the supplier before purchase.

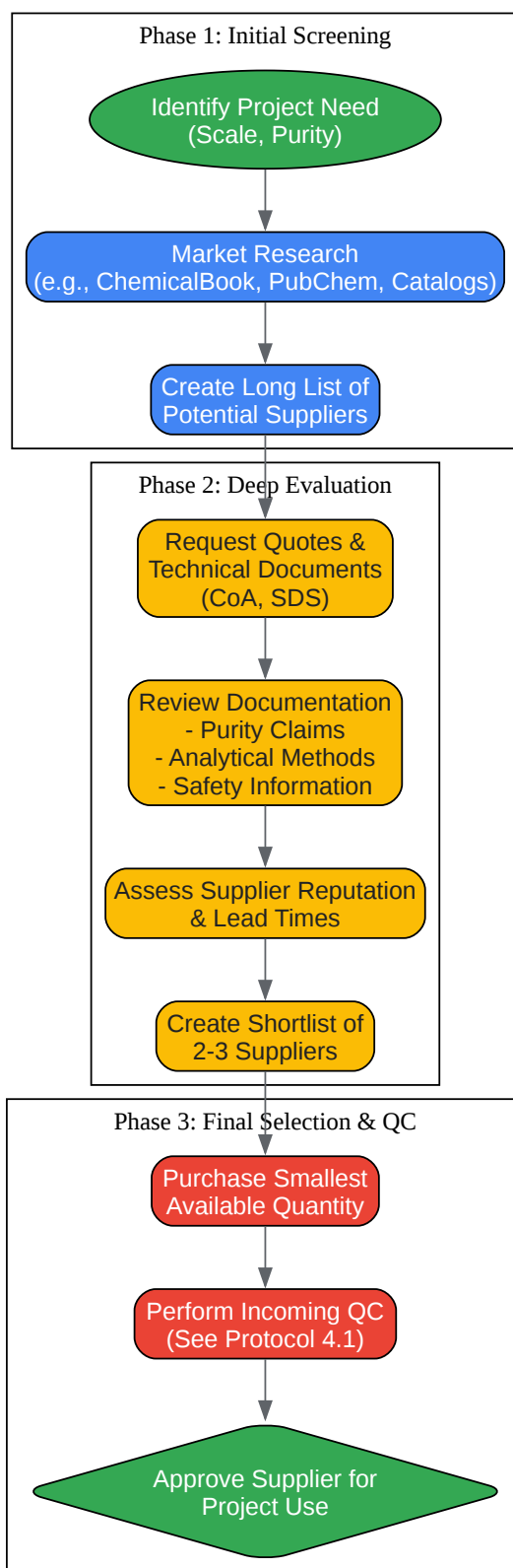
The Scientist's Guide to Strategic Procurement

Sourcing specialty chemicals for pharmaceutical R&D transcends a simple transaction; it is the first step in ensuring experimental validity and continuity.^[9] A robust procurement strategy is a key component of Good Manufacturing Practices (cGMP) and overall quality assurance.^[10]

Beyond the Catalog: A Workflow for Supplier Vetting

Choosing a reliable supplier is crucial for ensuring the consistent quality of your materials.^[11] The initial cost should be weighed against the long-term risks of using a poorly characterized reagent, which can include failed reactions, misleading biological data, and significant project delays.

Below is a logical workflow for evaluating and selecting a chemical supplier.



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Caption: A workflow for the strategic evaluation and selection of a chemical supplier.

The Primacy of Documentation: CoA and SDS

Authoritative documentation is the cornerstone of a trustworthy supply chain.

- **Certificate of Analysis (CoA):** This is a critical quality document that provides batch-specific data.^[10] A researcher must scrutinize the CoA for:
 - **Identity:** Confirmation by methods like NMR, IR, or Mass Spectrometry.
 - **Purity/Assay:** The numerical purity value (e.g., ≥98.0%) and the analytical method used to determine it (e.g., HPLC, GC, Titration).^{[5][12]} The absence of a method should be a red flag.
 - **Traceability:** Batch numbers and testing dates that ensure the data is relevant to the material received.
- **Safety Data Sheet (SDS):** This document is essential for regulatory compliance and laboratory safety.^[9] It provides critical information on handling, storage, personal protective equipment (PPE), and emergency procedures.^[5]

In-House Quality Control: A Self-Validating System

Trust, but verify. Even when sourced from a reputable supplier, an incoming quality control (QC) check is a mandatory step to ensure the integrity of your research. This practice is a fundamental component of any pharmaceutical quality system.^{[12][13]} It validates the supplier's claims and prevents the introduction of substandard material into your workflow.

Protocol: Incoming QC for 3,5-Dichloro-4-fluoronitrobenzene

This protocol establishes a baseline for material verification in a standard organic chemistry laboratory.

Objective: To confirm the identity and acceptable purity of a newly received batch of **3,5-Dichloro-4-fluoronitrobenzene**.

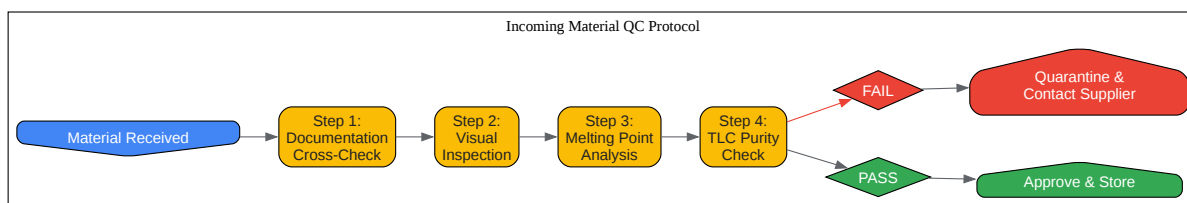
Materials:

- Received chemical container
- Supplier's Certificate of Analysis (CoA)
- Melting point apparatus
- TLC plate (e.g., silica gel 60 F₂₅₄)
- Appropriate solvent system for TLC (e.g., 9:1 Hexanes:Ethyl Acetate)
- UV lamp (254 nm)
- NMR tube, deuterated solvent (e.g., CDCl₃), and access to an NMR spectrometer (optional, for critical applications)

Methodology:

- Documentation Cross-Check: Verify that the CAS number (3107-19-5), product name, and batch number on the container label match the accompanying CoA.
- Visual Inspection: Observe the physical appearance. The compound should be an off-white or pale yellow crystalline solid, free of discoloration or foreign matter.^{[1][5]}
- Melting Point Analysis:
 - Carefully pack a capillary tube with a small sample of the material.
 - Measure the melting point range and compare it to the literature value (typically around 65-69 °C). A sharp melting point close to the expected range is an indicator of high purity.
- Thin-Layer Chromatography (TLC) for Purity Assessment:
 - Dissolve a tiny amount of the compound in a suitable solvent (e.g., ethyl acetate).
 - Spot the solution onto a TLC plate.
 - Develop the plate in the chosen solvent system.

- Visualize under a UV lamp. A single, well-defined spot is indicative of high purity. The presence of multiple spots suggests impurities.
- Identity Confirmation (Optional but Recommended):
 - For projects where molecular identity is paramount (e.g., synthesis of a drug candidate), acquire a simple ^1H or ^{19}F NMR spectrum.
 - Compare the observed spectrum to literature data or a reference standard to unequivocally confirm the structure.
- Final Approval & Storage: If all checks pass, label the container with the date of receipt and approval. Store according to the SDS recommendations, typically in a cool, dry place away from incompatible materials.



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Caption: A streamlined workflow for the quality control of incoming chemical reagents.

Application Highlight: Utility in Nucleophilic Aromatic Substitution (S_NAr)

3,5-Dichloro-4-fluoronitrobenzene is an excellent substrate for S_NAr reactions. The strong electron-withdrawing effect of the nitro group, combined with the halogen substituents, activates the aromatic ring towards attack by nucleophiles. The carbon-fluorine bond is typically

the most labile, making the 4-position the primary site of substitution. This reaction is widely used in the synthesis of pharmaceutical intermediates.[3][14]

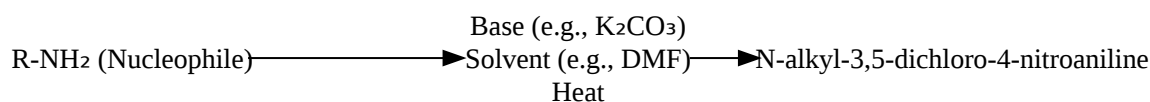
Representative Protocol: Synthesis via S_NAr

Objective: To demonstrate a typical S_NAr reaction using **3,5-Dichloro-4-fluoronitrobenzene** and a generic primary amine (R-NH₂).

Reaction Scheme:

3,5-Dichloro-4-fluoronitrobenzene

+



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